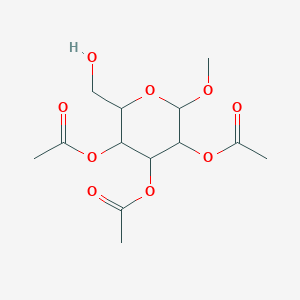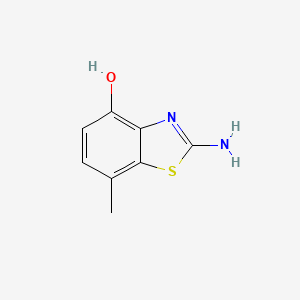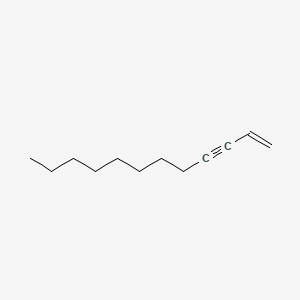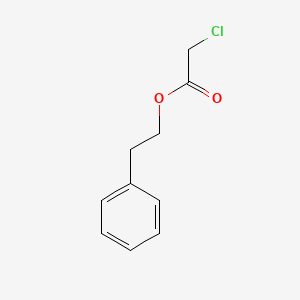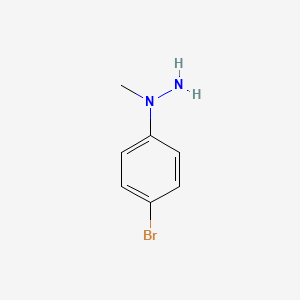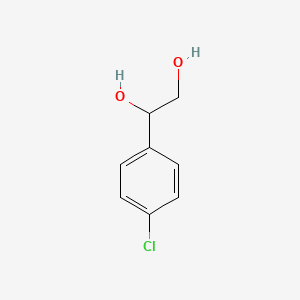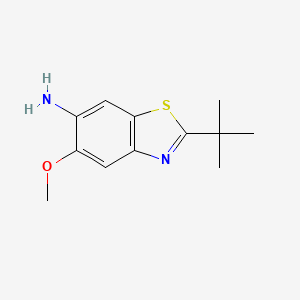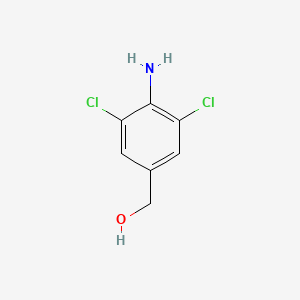
N-tritylethylenediamine
Descripción general
Descripción
N-tritylethylenediamine is a chemical compound. The molecule contains a total of 47 bonds. There are 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound involves a total of 47 bonds. There are 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) . For a more detailed analysis, tools like MolView and X-ray crystallography can be used.
Aplicaciones Científicas De Investigación
Health Risk Assessment of Trichloroethylene
- Complex Metabolism and Toxicity : Trichloroethylene (TCE) is a common environmental contaminant with complex metabolism and toxicity, presenting challenges in assessing human health risks (Chiu et al., 2006).
Metabolism of Triethylene Tetramine Dihydrochloride in Humans
- Chelating Activity : Triethylene tetramine dihydrochloride, a treatment for Wilson's disease, exhibits chelating activity with metals like copper, iron, and zinc. Its metabolite, acetyltrien, has lower chelating activity (Kodama et al., 1997).
Epidemiology of Trichloroethylene and Cancer
- Association with Cancer : Epidemiological evidence suggests a link between trichloroethylene exposure and increased incidence of kidney, liver, and non-Hodgkin's lymphoma, although the specific causal relationships are yet to be clearly established (Wartenberg et al., 2000).
Cytochrome P450-dependent Metabolism of Trichloroethylene
- Interindividual Differences : There are significant interindividual differences in the metabolism of trichloroethylene in humans, influenced by the activity of Cytochrome P450, particularly CYP2E1 (Lipscomb et al., 1997).
Ozone Depletion Potentials
- Environmental Impact : Trichloroethylene, along with other solvents, has been evaluated for its ozone depletion potential, highlighting its environmental impact (Wuebbles et al., 2010).
Neurotoxicity Studies
- Effects on Human Neuroblastoma Cells : A study found that 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline, a metabolite related to trichloroethylene, induces apoptosis in human neuroblastoma cells, suggesting potential neurotoxic effects (Akundi et al., 2004).
Antimicrobial Wound Dressing Material
- Medical Application : Research on N-acetylethylenediamine-modified chitosan suggests its potential as an antimicrobial wound dressing material, demonstrating the diverse applications of ethylenediamine derivatives (Dang et al., 2018).
Environmental Remediation
- Biodegradation of Trichloroethylene : Studies have shown various biodegradation processes for trichloroethylene, crucial for environmental remediation efforts (Pant & Pant, 2010).
Catalytic Decomposition
- Hazardous Liquid Removal : Research into the catalytic decomposition of trichloroethylene using granular ZnO/Al2O3 catalysts has shown promising results for removing this hazardous liquid from the environment (Chen & Tang, 2007).
Safety and Hazards
The safety data sheet for a related compound, Ethylenediamine, indicates that it is flammable, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful if swallowed or if inhaled .
Propiedades
IUPAC Name |
N'-tritylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCDLLNULGMFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383198 | |
| Record name | N-tritylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75257-79-3 | |
| Record name | N-tritylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




